molecular formula C22H25N3O3S B2608472 N-(3,4-dimethylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 941898-08-4

N-(3,4-dimethylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2608472
CAS No.: 941898-08-4
M. Wt: 411.52
InChI Key: WFHOJRVWHGWQCY-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative characterized by a 1,2,3,4-tetrahydropyrimidine core substituted with a sulfanylidene group at position 2, a 6-methyl group, and a carboxamide moiety at position 3. The aromatic substituents at positions 4 (3-ethoxy-4-hydroxyphenyl) and N1 (3,4-dimethylphenyl) distinguish it from related compounds. These substituents likely influence its physicochemical properties, such as solubility and hydrogen-bonding capacity, and biological activity .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-5-28-18-11-15(7-9-17(18)26)20-19(14(4)23-22(29)25-20)21(27)24-16-8-6-12(2)13(3)10-16/h6-11,20,26H,5H2,1-4H3,(H,24,27)(H2,23,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFHOJRVWHGWQCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=CC(=C(C=C3)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic compound belonging to the tetrahydropyrimidine class. This compound exhibits a complex structure characterized by multiple functional groups that contribute to its biological activity. Research into its pharmacological properties is ongoing, with preliminary findings suggesting potential applications in various therapeutic areas.

Chemical Structure and Properties

The molecular formula of the compound is C22H25N3O3SC_{22}H_{25}N_{3}O_{3}S, indicating the presence of multiple aromatic rings and functional groups such as ethoxy and hydroxy, which are known to enhance biological activity. The compound's structure can be represented as follows:

Property Details
Molecular Formula C22H25N3O3SC_{22}H_{25}N_{3}O_{3}S
IUPAC Name This compound
SMILES Notation CCOc(cc(C(C(C(Nc1c(C)cc(C)cc1)=O)=C(C)N1)NC1=S)cc1)c1O

Biological Activities

Preliminary studies and related literature suggest that this compound may exhibit the following biological activities:

  • Analgesic Properties: Similar compounds have been noted for their pain-relieving effects.
  • Anti-inflammatory Effects: The ethoxy and hydroxy groups may contribute to reducing inflammation through inhibition of pro-inflammatory mediators.
  • Antioxidant Activity: Compounds with similar structures have shown potential in scavenging free radicals and protecting against oxidative stress.

Case Studies and Research Findings

Research on related compounds has provided insights into their biological activities:

  • A study on tetrahydropyrimidine derivatives indicated significant antimicrobial activity against gram-positive and gram-negative bacteria .
  • Another investigation highlighted the potential of thioxo derivatives in inducing apoptosis in cancer cells through mitochondrial pathways .

These findings support the hypothesis that this compound may possess similar therapeutic benefits.

Comparison with Similar Compounds

Key Observations :

  • The 3,4-dimethylphenyl group at N1 may sterically hinder enzymatic degradation, enhancing bioavailability relative to simpler N1-aryl groups (e.g., 4-methylphenyl in ).

Physicochemical Properties

  • Solubility : The hydroxy and ethoxy groups improve water solubility compared to purely aromatic (e.g., ) or halogenated analogs (e.g., ). However, the 3,4-dimethylphenyl group may offset this by increasing hydrophobicity.
  • Melting Points : Analogous DHPMs with polar substituents (e.g., 4-hydroxyphenyl) exhibit higher melting points (202–235°C ), suggesting the target compound may similarly require elevated temperatures for processing.

Crystallographic and Computational Studies

  • Hydrogen Bonding: The 4-hydroxyphenyl group likely participates in intermolecular hydrogen bonds, as seen in 1-[4-(4-fluorophenyl)-6-methyl-2-sulfanylidene-DHPM-5-yl]ethanone (N–H···S and C–H···O interactions ).
  • Software Tools : SHELX programs (e.g., SHELXL for refinement) and ORTEP-3 for graphical representation are widely used for DHPM crystallography .

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